molecular formula C13H19N3O2 B8495713 [3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine

[3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine

Cat. No.: B8495713
M. Wt: 249.31 g/mol
InChI Key: VIGUZTOUFIILPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with dimethoxy groups at positions 4 and 7, and a propyl-methyl-amine side chain at position 2. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced through electrophilic aromatic substitution reactions using methoxy-containing reagents.

    Attachment of the Propyl-Methyl-Amine Side Chain: The propyl-methyl-amine side chain can be attached via nucleophilic substitution reactions, where the benzimidazole derivative is reacted with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can target the benzimidazole ring or the side chain, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole ring or the side chain, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing Agents: Such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of nitroso or oxide derivatives.

    Reduction: Formation of reduced benzimidazole or amine derivatives.

    Substitution: Introduction of various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

[3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine lies in its specific substitution pattern on the benzimidazole ring and the presence of the propyl-methyl-amine side chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

3-(4,7-dimethoxy-1H-benzimidazol-2-yl)-N-methylpropan-1-amine

InChI

InChI=1S/C13H19N3O2/c1-14-8-4-5-11-15-12-9(17-2)6-7-10(18-3)13(12)16-11/h6-7,14H,4-5,8H2,1-3H3,(H,15,16)

InChI Key

VIGUZTOUFIILPG-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=NC2=C(C=CC(=C2N1)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared from 3,6-dimethoxy-benzene-1,2-diamine in analogy to the methods described for [3-(5,6-dimethoxy-1H-benzoimidazol-2-yl)-propyl]-methyl-amine.
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